9alpha-Hydroxyandrostenedione;9-OH-AD; Androst-4-ene-3,17-dione,9-hydroxy-
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Overview
Description
9-Hydroxy-4-androstene-3,17-dione is a significant intermediate in the synthesis of various steroidal pharmaceuticals. It is a hydroxylated derivative of 4-androstene-3,17-dione, which is a key precursor in the biosynthesis of steroid hormones such as testosterone and estrone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-4-androstene-3,17-dione typically involves the microbial transformation of phytosterols. This process is carried out using engineered strains of Mycobacterium or Bacillus subtilis, which express specific enzymes like 3-ketosteroid-9α-hydroxylase . The reaction conditions often include the presence of NADH as a coenzyme and controlled fermentation environments to optimize yield .
Industrial Production Methods
Industrial production of 9-Hydroxy-4-androstene-3,17-dione involves large-scale fermentation processes. For instance, Mycobacterium neoaurum strains are engineered to enhance the conversion rates of phytosterols to 9-Hydroxy-4-androstene-3,17-dione by manipulating genes involved in the metabolic pathway . Pilot-scale fermentations have achieved yields of up to 37.3 g/L .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-4-androstene-3,17-dione undergoes various chemical reactions, including:
Reduction: Involves the reduction of the ketone group at the C3 position.
Substitution: Functional groups can be introduced or modified at specific positions on the steroid nucleus.
Common Reagents and Conditions
Common reagents include NADH for oxidation reactions and various microbial strains engineered to express specific enzymes . Conditions typically involve controlled fermentation environments with optimal pH, temperature, and nutrient supply .
Major Products
The major product of these reactions is 9-Hydroxy-4-androstene-3,17-dione, which serves as a precursor for the synthesis of other steroidal compounds like dexamethasone and β-methasone .
Scientific Research Applications
9-Hydroxy-4-androstene-3,17-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Hydroxy-4-androstene-3,17-dione involves its conversion to active steroid hormones. The key enzyme, 3-ketosteroid-9α-hydroxylase, catalyzes the hydroxylation of 4-androstene-3,17-dione, leading to the formation of 9-Hydroxy-4-androstene-3,17-dione . This compound can then be further converted into other active steroids, which exert their effects by binding to specific receptors and modulating gene expression .
Comparison with Similar Compounds
9-Hydroxy-4-androstene-3,17-dione is structurally similar to other steroidal compounds such as:
4-Androstene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
1,4-Androstadiene-3,17-dione: Another intermediate in steroid synthesis.
Dehydroepiandrosterone (DHEA): A precursor to both androgens and estrogens.
Testosterone: The primary male sex hormone.
The uniqueness of 9-Hydroxy-4-androstene-3,17-dione lies in its specific hydroxylation at the C9 position, which makes it a valuable intermediate for the synthesis of specific glucocorticoid drugs .
Properties
IUPAC Name |
9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-15,22H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMVJSSWZSJOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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